

Zirconium (IV) n-Propoxide: A Technical Guide to Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Zirconium n-propoxide*

Cat. No.: *B8800253*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties and structural characteristics of Zirconium (IV) n-propoxide. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize zirconium compounds in their work, particularly in materials science, catalysis, and the synthesis of advanced ceramics and nanoparticles.

Chemical and Physical Properties

Zirconium (IV) n-propoxide, also known as tetra-n-propyl zirconate, is an organometallic compound with the chemical formula $\text{Zr}(\text{OCH}_2\text{CH}_2\text{CH}_3)_4$. It is a versatile precursor for the synthesis of zirconium-based materials due to its high reactivity, particularly towards water.^[1] It is typically supplied as a 70% solution in n-propanol.

Quantitative Data Summary

The key physical and chemical properties of Zirconium (IV) n-propoxide are summarized in the tables below for easy reference and comparison.

Table 1: General Properties

Property	Value	Source(s)
CAS Number	23519-77-9	[2]
Molecular Formula	C ₁₂ H ₂₈ O ₄ Zr	[3]
Molecular Weight	327.56 g/mol	[3]
Appearance	Colorless to pale yellow, slightly viscous liquid	[4]
Odor	Alcohol-like	[4]

Table 2: Physical Constants

Property	Value	Conditions	Source(s)
Density	1.058 g/mL	at 20 °C	[4]
1.044 g/mL	at 25 °C	[5]	
Boiling Point	208 °C	at 0.1 mmHg	[5]
95.8 °C	at 760 mmHg	[4]	
Flash Point	23 °C	[2]	
Refractive Index	1.457	at 20 °C	[2]
1.451	at 20 °C	[5]	
Vapor Pressure	26.3 mmHg	at 25 °C	[4]
Viscosity	60-90 cSt	at 25 °C	[2]

Solubility and Reactivity

Zirconium (IV) n-propoxide is soluble in organic solvents such as alcohols and toluene.[2] It is highly sensitive to moisture and readily hydrolyzes upon contact with water to form zirconium dioxide (zirconia) and propanol.[4] This reactivity is the basis for its widespread use in sol-gel processes. It is incompatible with strong acids, bases, and oxidizing agents.[4] Due to its

moisture sensitivity, it should be stored under an inert atmosphere, such as nitrogen, in a cool, dry place.[4]

Chemical Structure

The precise structure of zirconium (IV) n-propoxide in solution is complex and not simply a monomeric $\text{Zr}(\text{OPr})_4$ species. Like other metal alkoxides, it tends to form oligomers through the bridging of alkoxy groups between zirconium centers.[6] This oligomerization leads to an increase in the coordination number of the zirconium atom beyond four. Evidence from EXAFS (Extended X-ray Absorption Fine Structure) studies suggests the presence of solvated dimers or trimers in solutions of its parent alcohol.[6]

Furthermore, commercial solutions of **zirconium n-propoxide** in n-propanol have been found to crystallize upon long-term storage, yielding well-defined oxoalkoxide clusters. One such identified structure is the tetranuclear complex $[\text{Zr}_4\text{O}(\text{O}^n\text{Pr})_{14}(\text{nPrOH})_2]$.[7] This indicates that in solution, an equilibrium exists between various oligomeric and potentially partially hydrolyzed species.

The fundamental coordination can be represented as a central zirconium atom bonded to four n-propoxide groups.

Caption: Monomeric representation of Zirconium (IV) n-propoxide.

Spectroscopic Properties

^1H and ^{13}C NMR Spectroscopy

Proton (^1H) NMR spectroscopy is a valuable tool for characterizing **zirconium n-propoxide**. The chemical shifts for the protons of the n-propoxide ligand are distinctive.

Table 3: ^1H NMR Chemical Shifts

Protons	Chemical Shift (ppm)	Multiplicity
$\alpha\text{-CH}_2$ (adjacent to O)	~3.6 - 4.0	Broad multiplet
$\beta\text{-CH}_2$	~1.7	Multiplet
$\gamma\text{-CH}_3$	~0.9	Triplet

Note: The broadness of the α -CH₂ signal is often indicative of the complex oligomeric equilibria in solution.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **zirconium n-propoxide** shows characteristic absorption bands corresponding to the vibrational modes of the n-propoxide ligands and the Zr-O bond.

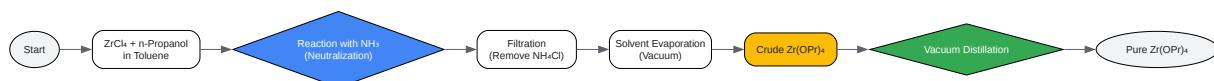
Table 4: Key FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Assignment
2960, 2950, 2874	C-H stretching in -CH ₃ and -CH ₂ groups
1132	Combination of C-O and skeletal stretches
1005	C-O stretching
~500-600	Zr-O stretching
Source:[8]	

Experimental Protocols

Synthesis of Zirconium (IV) n-Propoxide

A general method for the synthesis of zirconium alkoxides involves the reaction of zirconium tetrachloride with the corresponding alcohol in the presence of a base (like ammonia) to neutralize the liberated HCl.[1][9]


Materials:

- Zirconium (IV) chloride (ZrCl₄)
- Anhydrous n-propanol
- Anhydrous toluene (or other inert solvent)
- Ammonia gas or a solution of ammonia in n-propanol

- Inert atmosphere glovebox or Schlenk line equipment

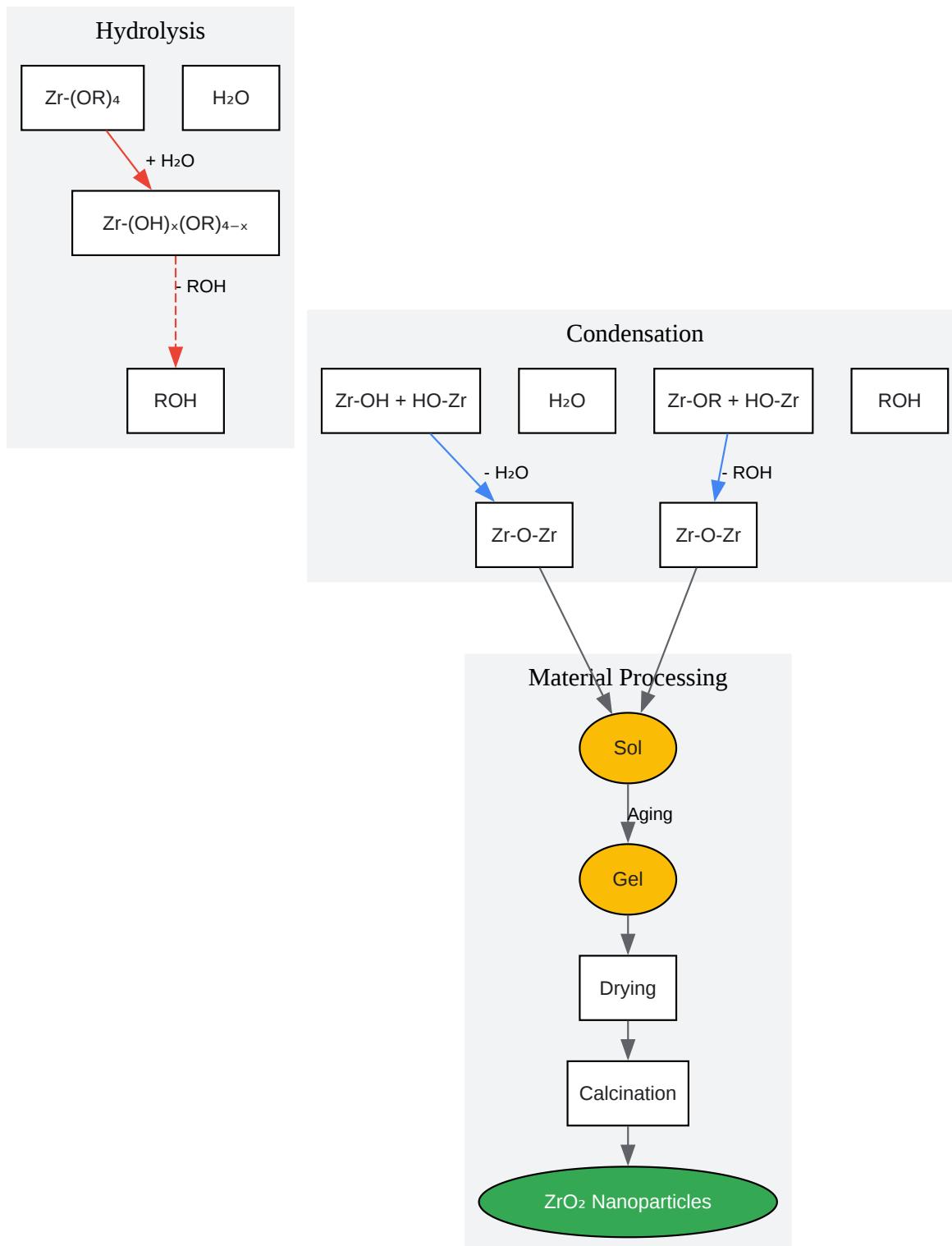
Procedure:

- Under an inert atmosphere, suspend zirconium (IV) chloride in anhydrous toluene in a reaction flask.
- Cool the suspension in a water bath.
- Slowly add a solution of anhydrous n-propanol (at least 4 molar equivalents) to the stirred suspension.
- Bubble anhydrous ammonia gas through the mixture or slowly add a solution of ammonia in n-propanol. This is an exothermic reaction and should be done with cooling. The ammonia neutralizes the HCl formed, precipitating ammonium chloride (NH_4Cl).
- After the addition is complete, stir the reaction mixture at room temperature for several hours to ensure complete reaction.
- Remove the precipitated NH_4Cl by filtration under an inert atmosphere.
- Remove the solvent and excess alcohol from the filtrate under reduced pressure to yield the crude zirconium (IV) n-propoxide.
- Purification can be achieved by vacuum distillation.^[4]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of Zirconium (IV) n-propoxide.

Sol-Gel Synthesis of Zirconia (ZrO_2) Nanoparticles


The sol-gel process is a primary application of **zirconium n-propoxide**, allowing for the formation of zirconia materials at relatively low temperatures. The process involves two main reactions: hydrolysis and condensation.

Materials:

- Zirconium (IV) n-propoxide (70% in n-propanol)
- Anhydrous ethanol or propanol (as solvent)
- Deionized water (as hydrolyzing agent)
- Nitric acid or ammonia solution (as catalyst)

Procedure:

- Prepare a solution of zirconium (IV) n-propoxide in the chosen alcohol solvent. A typical molar ratio of $\text{Zr}(\text{OPr})_4$ to alcohol is around 1:20.[10]
- In a separate vessel, prepare a solution of deionized water in the same alcohol. The water-to-alkoxide molar ratio is a critical parameter and can be varied (e.g., 1:8).[10] An acid (e.g., nitric acid) or base (e.g., ammonia) catalyst can be added to this solution to control the rates of hydrolysis and condensation.
- Slowly add the water/alcohol/catalyst solution dropwise to the stirred **zirconium n-propoxide** solution.
- Continue stirring the resulting sol for a set period (e.g., 1-2 hours) to allow for hydrolysis and condensation to occur, leading to the formation of a gel.
- The gel is then aged for a period, typically 24 hours.
- The aged gel is dried in an oven (e.g., at 110 °C for 12 hours) to remove the solvent and by-products.[11]
- The dried powder is then calcined at a higher temperature (e.g., 500 °C) to crystallize the amorphous zirconia into its desired phase (e.g., tetragonal or monoclinic).[10]

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the sol-gel synthesis of zirconia.

Conclusion

Zirconium (IV) n-propoxide is a fundamentally important precursor in materials science and chemistry. Its utility is primarily derived from its high reactivity towards hydrolysis, which allows for the controlled synthesis of zirconia-based materials via the sol-gel method. A thorough understanding of its chemical properties, including its tendency to form oligomeric species in solution, and the careful control of reaction parameters are essential for the reproducible synthesis of materials with desired properties. This guide provides the core technical data and procedural outlines to support researchers in their application of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrxiv.org [chemrxiv.org]
- 2. Zirconium(IV) n-propoxide, 70% w/w in n-propanol, Thermo Scientific Chemicals 50 g [thermofisher.com]
- 3. strem.com [strem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Zirconium(IV) propoxide 70wt. 1-propanol 23519-77-9 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Zirconium (IV) n-Propoxide: A Technical Guide to Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8800253#zirconium-n-propoxide-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com